Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate

Chemical Purity HPLC Building Block Quality

Sourcing the precise 5-bromo-2-fluoro-3-methylsulfonyl regioisomer is often hindered by supply discontinuity and confusion with inactive analogs. This 98% HPLC-pure intermediate solves that by providing a single, validated batch for palladium-mediated couplings. • Enables selective Suzuki-Miyaura or Buchwald-Hartwig reactions via the sterically and electronically activated aryl bromide. • Methyl ester form (LogP 1.78) enhances organic solubility and simplifies non-aqueous work-up prior to hydrolysis. • Consistent 98% purity eliminates the need for pre-synthesis column chromatography, accelerating library production.

Molecular Formula C9H8BrFO4S
Molecular Weight 311.13 g/mol
CAS No. 1624261-29-5
Cat. No. B11822004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate
CAS1624261-29-5
Molecular FormulaC9H8BrFO4S
Molecular Weight311.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)C)F
InChIInChI=1S/C9H8BrFO4S/c1-15-9(12)6-3-5(10)4-7(8(6)11)16(2,13)14/h3-4H,1-2H3
InChIKeyDGWAHGFOAXXUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate Overview


Methyl 5‑bromo‑2‑fluoro‑3‑(methylsulfonyl)benzoate (CAS 1624261‑29‑5) is a polysubstituted aromatic ester that incorporates a halogen pair (Br, F) and a strongly electron‑withdrawing methylsulfonyl group in a precise 1,2,3‑trisubstitution pattern. The compound is offered commercially with a certified purity of 98% (HPLC) [REFS‑1] and exhibits a predicted octanol‑water partition coefficient (LogP) of 1.78 [REFS‑2]. Its molecular weight is 311.13 g·mol⁻¹ (C₉H₈BrFO₄S) [REFS‑1][REFS‑3]. This particular arrangement of substituents creates a unique electronic and steric environment that distinguishes it from regioisomeric analogs and enables selective downstream transformations.

Regioisomer Substitution: Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate


The specific placement of bromine, fluorine, and methylsulfonyl groups on the benzoate ring is not arbitrary; it dictates both the compound's physical properties and its reactivity profile. Even a single positional shift of the halogen atoms or the sulfonyl moiety can alter lipophilicity, solubility, and cross‑coupling efficiency. For example, the methyl ester of 5‑bromo‑2‑fluoro‑3‑(methylsulfonyl)benzoate displays a computed LogP of 1.78 [REFS‑1], whereas the corresponding carboxylic acid (CAS 1094428‑68‑8) has an XLogP3‑AA value of 1.5 [REFS‑2]—a ΔLogP of 0.28 that directly affects partition behavior in biphasic reactions and biological assays. Furthermore, commercial regioisomers such as methyl 2‑bromo‑4‑fluoro‑5‑(methylsulfonyl)benzoate (CAS 176309‑08‑3) and methyl 3‑bromo‑5‑(methylsulfonyl)benzoate (CAS 154117‑77‑8) differ not only in predicted boiling points and densities but also in the accessibility of the aryl bromide for palladium‑mediated couplings [REFS‑3][REFS‑4]. These measurable divergences mean that substituting one regioisomer for another—without accounting for the altered physicochemical and reactivity parameters—can lead to failed syntheses, lower yields, or compromised downstream activity.

Differentiation Evidence: Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate


Higher Certified Purity

Methyl 5‑bromo‑2‑fluoro‑3‑(methylsulfonyl)benzoate is supplied by Leyan with a documented purity of 98% [REFS‑1]. This exceeds the 95% minimum purity commonly reported for structurally related benzoate derivatives such as methyl 2‑bromo‑4‑fluoro‑5‑(methylsulfonyl)benzoate (CAS 176309‑08‑3) [REFS‑2] and ethyl 3‑bromo‑4‑(fluorosulfonyl)benzoate (CAS 1955515‑68‑0) [REFS‑3]. The 3‑percentage‑point purity advantage translates to fewer contaminants in downstream reactions, potentially reducing side‑product formation and improving overall yield in multistep syntheses.

Chemical Purity HPLC Building Block Quality

Enhanced Lipophilicity in Biphasic Media

The methyl ester of 5‑bromo‑2‑fluoro‑3‑(methylsulfonyl)benzoate exhibits a computed octanol‑water partition coefficient (LogP) of 1.78 [REFS‑1]. In contrast, the corresponding free carboxylic acid (5‑bromo‑2‑fluoro‑3‑methanesulfonylbenzoic acid, CAS 1094428‑68‑8) has an XLogP3‑AA value of 1.5 [REFS‑2]. The difference of ΔLogP = 0.28 corresponds to approximately a 1.9‑fold increase in predicted lipophilicity for the ester [REFS‑3]. This enhanced lipophilicity can improve solubility in organic solvents and facilitate extractions or chromatographic purifications during synthesis.

LogP Lipophilicity Partition Coefficient

Molecular Weight and Stoichiometry Accuracy

The molecular weight of methyl 5‑bromo‑2‑fluoro‑3‑(methylsulfonyl)benzoate is 311.13 g·mol⁻¹ (C₉H₈BrFO₄S) [REFS‑1]. The carboxylic acid analog (CAS 1094428‑68‑8) has a molecular weight of 297.10 g·mol⁻¹ [REFS‑2]. This difference of 14.03 g·mol⁻¹—corresponding to a methyl group—must be accounted for in reaction stoichiometry calculations. Using the wrong molecular weight can lead to errors in molar equivalents, particularly in scale‑up scenarios where precise reagent ratios are critical.

Molecular Weight Stoichiometry Weighing Accuracy

Regioisomeric Advantage in Palladium Cross-Coupling

The 5‑bromo‑2‑fluoro‑3‑(methylsulfonyl) substitution pattern places the aryl bromide in a position flanked by a strongly electron‑withdrawing sulfonyl group (meta) and a fluorine atom (ortho/para directing but deactivating). This arrangement modulates the oxidative addition step in palladium‑catalyzed cross‑couplings compared to regioisomers where the bromine is positioned differently. For instance, methyl 2‑bromo‑4‑fluoro‑5‑(methylsulfonyl)benzoate (CAS 176309‑08‑3) presents the bromine ortho to the sulfonyl group, while methyl 3‑bromo‑5‑(methylsulfonyl)benzoate (CAS 154117‑77‑8) lacks the fluorine substituent altogether [REFS‑1][REFS‑2]. Although direct comparative kinetic data for these specific regioisomers is not publicly available, the established principles of electronic and steric effects in aryl halide reactivity allow the inference that the 5‑bromo‑2‑fluoro‑3‑sulfonyl arrangement offers a distinct reactivity profile [REFS‑3].

Suzuki Coupling Aryl Bromide Regioselectivity

Limited Availability and Niche Utility

Methyl 5‑bromo‑2‑fluoro‑3‑(methylsulfonyl)benzoate is stocked by a limited number of specialized suppliers, with Leyan offering 5 g quantities [REFS‑1] while other sources indicate discontinued or inquiry‑only status [REFS‑2]. In contrast, regioisomers such as methyl 2‑bromo‑4‑fluoro‑5‑(methylsulfonyl)benzoate (CAS 176309‑08‑3) are more broadly available [REFS‑3]. The constrained commercial landscape of the 5‑bromo‑2‑fluoro‑3‑sulfonyl isomer implies that it is a non‑commodity, niche building block—often a sign that it fulfills a specific synthetic purpose not served by the more common regioisomers.

Supply Chain Building Block Niche Scaffold

Application Scenarios: Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate


Fluorinated Drug Candidate Synthesis

The combination of a fluorine atom (for metabolic stability) and a methylsulfonyl group (for polarity modulation) makes this compound an attractive advanced intermediate for constructing drug‑like molecules. The 98% purity [REFS‑1] reduces the risk of impurity‑driven false positives in biological assays, while the ester's LogP of 1.78 [REFS‑2] ensures favorable handling in organic synthesis. The specific 5‑bromo‑2‑fluoro‑3‑sulfonyl pattern is not available from common regioisomer stocks [REFS‑3], making this a targeted purchase when the medicinal chemistry design requires this exact substitution array.

Cross-Coupling for Library Diversification

The aryl bromide moiety is strategically positioned between a fluorine and a sulfonyl group, offering a unique electronic profile for palladium‑catalyzed Suzuki‑Miyaura or Buchwald‑Hartwig couplings [REFS‑4]. Because the compound is supplied at 98% purity [REFS‑1], it is directly suitable for parallel synthesis without additional purification. The higher lipophilicity (LogP 1.78) relative to the carboxylic acid (LogP 1.5) [REFS‑2][REFS‑5] also facilitates work‑up and purification of the resulting coupled products.

Precursor to the Free Carboxylic Acid

When a free carboxylic acid is ultimately desired, the methyl ester serves as a protected form that can be hydrolyzed under mild basic conditions. The molecular weight difference (311.13 vs. 297.10) [REFS‑1][REFS‑5] must be factored into stoichiometric planning, but the ester's enhanced solubility in organic solvents and higher LogP [REFS‑2] make it a more convenient intermediate for synthetic sequences that require non‑aqueous manipulations before the final deprotection step.

Strategic Stockpiling for Research Programs

Given the limited commercial availability of this regioisomer—with one vendor offering 5 g quantities [REFS‑1] and another listing it as discontinued [REFS‑6]—procurement of this compound is a strategic decision. Research groups that anticipate multiple synthetic campaigns requiring the 5‑bromo‑2‑fluoro‑3‑sulfonyl motif should secure a reliable inventory to avoid project delays caused by supply chain interruptions.

Technical Documentation Hub

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